Ethyl 5-amino-2-methylnicotinate
Overview
Description
Ethyl 5-amino-2-methylnicotinate is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . This compound features a nicotinate core, which is a derivative of nicotinic acid, modified with an ethyl ester, an amino group, and a methyl substituent . It is significant in medicinal chemistry and organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-amino-2-methylnicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 5-amino-2-methylnicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ethyl ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted nicotinates.
Scientific Research Applications
Ethyl 5-amino-2-methylnicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-methylnicotinate involves its interaction with specific molecular targets. The amino group enhances its ability to interact with receptors or enzymes, potentially influencing various biological pathways . The nicotinate core is associated with various bioactive compounds, and the specific modifications in this molecule can affect its pharmacological activity .
Comparison with Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- 5-Amino-2-methylnicotinic acid
Comparison: Ethyl 5-amino-2-methylnicotinate is unique due to the presence of both an ethyl ester and an amino group, which enhance its solubility and reactivity compared to similar compounds . The combination of these functional groups allows it to participate in a wider range of chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
ethyl 5-amino-2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBDHBPFSJDKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623302 | |
Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60390-42-3 | |
Record name | Ethyl 5-amino-2-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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